(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is a compound that features both amino and thio functionalities protected by tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid typically involves the protection of amino and thio groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino and thio groups can be selectively deprotected under mild conditions using reagents such as oxalyl chloride in methanol.
Oxidation and Reduction: The thio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol for Boc group removal.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for thio group oxidation.
Major Products Formed
Deprotection: Free amino and thio groups.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of peptides and other complex molecules.
Biocatalysis: The unique reactivity of the tert-butyl group makes it useful in biocatalytic processes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid involves the selective protection and deprotection of amino and thio groups. The Boc groups provide steric hindrance, protecting the functional groups from unwanted reactions. Upon deprotection, the free amino and thio groups can participate in further chemical transformations, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is unique due to the presence of both amino and thio functionalities protected by Boc groups. This dual protection allows for selective deprotection and subsequent chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H23NO6S |
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Molecular Weight |
321.39 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)19-10(17)14-8(9(15)16)7-21-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)(H,15,16)/t8-/m1/s1 |
InChI Key |
QMLRRONGQFDKAL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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